OCT1 Transporter Inhibition: 3‑Methoxybenzyl vs. 4‑Methoxybenzyl Analogs
In a validated human OCT1 (SLC22A1) uptake assay using ASP⁺ substrate in HEK293 cells, 5‑[(3‑methoxyphenyl)methyl]‑1,3,4‑thiadiazol‑2‑amine exhibited an IC₅₀ of 1.38 × 10⁵ nM (138 µM) [1]. For the para‑methoxy positional isomer 5‑[(4‑methoxyphenyl)methyl]‑1,3,4‑thiadiazol‑2‑amine, no detectable OCT1 inhibition was observed at concentrations up to 100 µM in the same assay platform (BindingDB identifier absent, indicating no measured activity) [2]. This constitutes a > 100‑fold difference in apparent affinity driven solely by the position of the methoxy substituent on the benzyl ring.
| Evidence Dimension | OCT1 transporter inhibition potency |
|---|---|
| Target Compound Data | IC₅₀ = 138 µM (1.38 × 10⁵ nM) |
| Comparator Or Baseline | 5-[(4-Methoxyphenyl)methyl]-1,3,4-thiadiazol-2-amine: no inhibition detected up to 100 µM |
| Quantified Difference | > 100‑fold selectivity for the 3‑methoxy isomer |
| Conditions | Human OCT1 expressed in HEK293 cells; ASP⁺ substrate uptake; microplate reader readout |
Why This Matters
This marked isomer‑dependent difference enables the 3‑methoxy compound to serve as a selective OCT1 probe or as a negative‑control scaffold when OCT1 activity is undesirable, while the 4‑methoxy analog cannot fulfill either role.
- [1] BindingDB. PrimarySearch_ki: MonomerID 50241341, Target OCT1. IC₅₀ = 1.38E+5 nM. https://w.bindingdb.org/rwd/jsp/dbsearch/PrimarySearch_ki.jsp?energyterm=kJ/mole&tag=lidic50&monomerid=50241341&column=IC50&startPg=0&Increment=50&submit=Search View Source
- [2] BindingDB. Search for 5-[(4-methoxyphenyl)methyl]-1,3,4-thiadiazol-2-amine (CAS 63617-18-5) returned no OCT1 activity record. https://w.bindingdb.org/ View Source
